

Physicochemical properties of 4-Chloro-2-fluorobenzeneboronic acid

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Compound of Interest

Compound Name: 4-Chloro-2-fluorobenzeneboronic acid

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4-Chloro-2-fluorobenzeneboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **4-Chloro-2-fluorobenzeneboronic acid**, a key building block in modern medicinal chemistry and materials science. This document is intended to serve as a detailed resource for researchers and professionals involved in drug discovery and development, offering concise data, experimental methodologies, and relevant structural information.

Core Physicochemical Properties

4-Chloro-2-fluorobenzeneboronic acid is a substituted phenylboronic acid that serves as a versatile intermediate in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions to form biaryl structures. Its utility is underscored by the presence of both chloro and fluoro substituents, which can modulate the electronic properties and metabolic stability of target molecules in drug discovery programs.

Data Presentation

The known quantitative physicochemical data for **4-Chloro-2-fluorobenzeneboronic acid** are summarized in the table below. It is important to note that boronic acids can exist in equilibrium

with their cyclic anhydride trimers (boroxines), which may influence properties such as purity and melting point. Some commercial sources indicate a purity range that can exceed 100% by certain analytical methods (e.g., titration), which is often attributable to the presence of these anhydrides.

Property	Value	Source(s)
Molecular Formula	C ₆ H ₅ BClFO ₂	[1]
Molecular Weight	174.37 g/mol	[1][2]
Melting Point	246-250 °C	[2]
Boiling Point	289.2 °C at 760 mmHg	[2]
Density	1.41 g/cm ³	[2]
Solubility in Water	Insoluble	[2]
pKa	No experimental data available. See discussion below.	

Note on pKa: An experimental pKa value for **4-Chloro-2-fluorobenzeneboronic acid** is not readily available in the scientific literature. Generally, the pKa of phenylboronic acids is influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups, such as chlorine and fluorine, are expected to decrease the pKa (increase the acidity) compared to unsubstituted phenylboronic acid (pKa ≈ 8.8). The combined inductive effects of the 4-chloro and 2-fluoro substituents would suggest a pKa value lower than 8.8. A precise determination would require experimental measurement as described in the protocols section.

Experimental Protocols

Detailed and validated experimental protocols are crucial for the accurate characterization of research compounds. The following sections describe methodologies for determining key physicochemical properties of **4-Chloro-2-fluorobenzeneboronic acid**.

Melting Point Determination

The melting point of a solid crystalline substance is a key indicator of its purity.

Methodology: Capillary Melting Point

- Sample Preparation: A small amount of finely powdered, dry **4-Chloro-2-fluorobenzenboronic acid** is packed into a capillary tube to a height of 2-3 mm.
- Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.
- Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting range.
- Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which the last solid particle disappears (completion) are recorded as the melting range. For a pure substance, this range is typically narrow.

Solubility Determination

While qualitatively described as insoluble in water, quantitative assessment across various media is critical for applications in drug development.^[2]

Methodology: Equilibrium Solubility (Shake-Flask Method)

- Preparation of Media: Prepare a series of relevant aqueous buffers (e.g., pH 1.2, 4.5, 6.8) and organic solvents (e.g., DMSO, methanol, THF).
- Sample Addition: Add an excess amount of solid **4-Chloro-2-fluorobenzenboronic acid** to vials containing a known volume of each medium. The presence of undissolved solid is necessary to ensure saturation.
- Equilibration: Seal the vials and agitate them in a shaking incubator at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to reach equilibrium.
- Phase Separation: After equilibration, separate the undissolved solid from the solution. This is typically achieved by centrifugation at high speed, followed by filtration of the supernatant through a low-binding syringe filter (e.g., 0.22 µm PVDF).

- **Quantification:** The concentration of the dissolved compound in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A standard calibration curve must be prepared to ensure accurate quantification.

pKa Determination

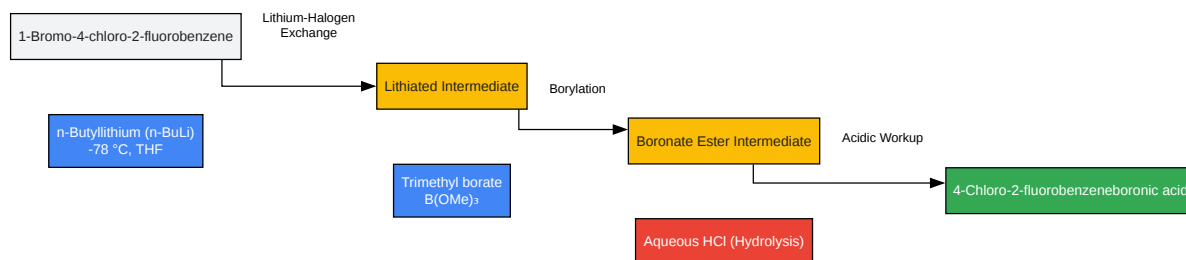
The acid dissociation constant (pKa) is a critical parameter for understanding the ionization state of a molecule at a given pH, which influences its solubility, absorption, and biological interactions.

Methodology: Potentiometric Titration

- **Solution Preparation:** Prepare a solution of **4-Chloro-2-fluorobenzeneboronic acid** of known concentration in a suitable co-solvent system (e.g., water/methanol or water/acetonitrile) if aqueous solubility is limited.
- **Titration:** Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) while continuously monitoring the pH with a calibrated pH electrode.
- **Data Analysis:** Plot the pH of the solution as a function of the volume of titrant added. The pKa is the pH at which half of the acid has been neutralized (the midpoint of the titration curve). For boronic acids, this corresponds to the equilibrium between the neutral trigonal acid and the anionic tetrahedral boronate species.

Synthesis Workflow

4-Chloro-2-fluorobenzeneboronic acid is typically synthesized via a lithium-halogen exchange reaction followed by borylation. The following diagram illustrates a common synthetic route.



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Caption: Synthetic pathway for **4-Chloro-2-fluorobenzeneboronic acid**.

This guide provides foundational data and methodologies essential for the effective use and characterization of **4-Chloro-2-fluorobenzeneboronic acid** in a research and development setting. While some experimental values are not publicly documented, the provided protocols offer a clear path for their determination.

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